molecular formula C14H18N4S B13376186 N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclohexylamine

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclohexylamine

Cat. No.: B13376186
M. Wt: 274.39 g/mol
InChI Key: VVZCKBSIEHRXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclohexylamine is a heterocyclic compound that contains both pyrimidine and thiophene rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Properties

Molecular Formula

C14H18N4S

Molecular Weight

274.39 g/mol

IUPAC Name

4-N-cyclohexyl-6-thiophen-2-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4S/c15-14-17-11(12-7-4-8-19-12)9-13(18-14)16-10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H3,15,16,17,18)

InChI Key

VVZCKBSIEHRXSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=C2)C3=CC=CS3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclohexylamine typically involves the formation of the pyrimidine and thiophene rings followed by their coupling. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclohexylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclohexylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclohexylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4,6-dichloropyrimidine: Known for its anti-inflammatory properties.

    2-thiophenecarboxaldehyde: Used as a precursor in the synthesis of thiophene derivatives.

    Cyclohexylamine: Commonly used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclohexylamine is unique due to its combined pyrimidine and thiophene rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for multiple biological activities, making it a valuable compound for research and development.

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